3-Bromo-4-chloro-2-fluorobenzoic acid
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Overview
Description
3-Bromo-4-chloro-2-fluorobenzoic acid: is an organic compound with the molecular formula C7H3BrClFO2 . It is a halogenated benzoic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is typically a white to light yellow crystalline solid and is used as an intermediate in organic synthesis due to its reactive halogen groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-2-fluorobenzoic acid can be achieved through a multi-step process involving halogenation reactions. One common method involves the halogenation of benzoic acid derivatives. For instance, the process may start with the fluorination of benzoic acid, followed by chlorination and bromination steps. The reaction conditions typically involve the use of halogen sources such as bromine and chlorine, and the reactions are carried out in the presence of suitable solvents and catalysts .
Industrial Production Methods: Industrial production of this compound often involves similar halogenation processes but on a larger scale. The reactions are optimized for higher yields and purity, and the product is purified through crystallization techniques. The use of continuous flow reactors and advanced purification methods ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chloro-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
- Substituted benzoic acids
- Biaryl compounds
- Various halogenated derivatives
Scientific Research Applications
Chemistry: 3-Bromo-4-chloro-2-fluorobenzoic acid is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of novel catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-fluorobenzoic acid depends on its specific application. In general, the compound’s halogen atoms can interact with various molecular targets, leading to different effects. For example, in medicinal chemistry, its derivatives may inhibit specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
- 4-Bromo-3-chloro-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
- 3-Bromo-2-fluorobenzoic acid
Comparison: 3-Bromo-4-chloro-2-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and properties compared to its similar compounds. For instance, the presence of bromine, chlorine, and fluorine in specific positions can influence the compound’s reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromo-4-chloro-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOISHYRKYHKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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